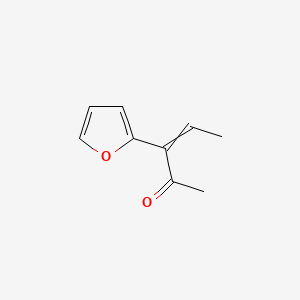

3-(2-Furanyl)-3-penten-2-one

Description

Significance of Furan-Containing Organic Compounds in Chemical Sciences

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, with their prevalence in natural products, pharmaceuticals, and materials science underscoring their importance. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts distinct electronic and steric properties to molecules. This influences their reactivity and biological activity. Furan-containing compounds are key intermediates in the synthesis of a wide array of more complex molecules, including new furan-type terpenoids. researchgate.netresearchgate.net The development of novel synthetic methods to access functionalized furans remains an active area of research, with techniques like copper-catalyzed regioselective synthesis and acid-catalyzed cascade reactions expanding the synthetic chemist's toolkit. rsc.orgacs.orgacs.org

Contextualization of α,β-Unsaturated Ketones in Contemporary Organic Synthesis

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. foodb.ca This arrangement results in a versatile reactivity profile, making them valuable intermediates in a multitude of organic transformations. foodb.ca They can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. The synthesis of α,β-unsaturated ketones themselves has been the subject of extensive study, with methods ranging from the dehydration of β-hydroxy ketones to the dehydrohalogenation of α-halo ketones. orgsyn.orgwikipedia.org Their utility is demonstrated in the synthesis of complex natural products and other functional organic molecules.

Research Trajectories and Contemporary Relevance of 3-(2-Furanyl)-3-penten-2-one in Chemical Research

While extensive research on a wide range of furan derivatives and α,β-unsaturated ketones has been published, specific studies focusing solely on this compound are less common. However, its structure, which combines the furan moiety with the enone system, places it at the intersection of these two important classes of compounds. The chemical properties of this molecule can be inferred from the known reactivity of both its constituent functional groups. Research into related structures, such as other α,β-unsaturated ketones of the phenylfuran series, provides a basis for understanding its potential applications. chemicalpapers.com The synthesis of such compounds often involves condensation reactions between appropriate furan aldehydes and ketones. chemicalpapers.com The investigation of this compound and its analogs could be directed towards the development of new materials or as intermediates in the synthesis of novel bioactive compounds.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and for predicting its behavior in chemical reactions. Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | nih.govnist.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| IUPAC Name | 3-(furan-2-yl)pent-3-en-2-one | nih.gov |

| CAS Registry Number | 56335-77-4 | nih.govnist.gov |

| Canonical SMILES | CC=C(C1=CC=CO1)C(=O)C | nih.gov |

| InChI Key | JXBNWSXFXIUPHP-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and characterization of organic compounds. The mass spectrum of this compound has been reported, providing valuable information about its molecular weight and fragmentation pattern under electron ionization. nist.gov

Synthesis and Reactivity

The synthesis of this compound can be envisioned through established methodologies for the formation of α,β-unsaturated ketones. A plausible route would involve an aldol (B89426) condensation reaction between 2-acetylfuran (B1664036) and propanal, followed by dehydration of the resulting β-hydroxy ketone.

The reactivity of this compound is dictated by the interplay between the furan ring and the enone functional group. The furan ring can participate in electrophilic aromatic substitution reactions, while the enone system is susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. Acid-catalyzed reactions of furans with α,β-unsaturated ketones can lead to the formation of more complex, substituted furan derivatives. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

56335-77-4 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-(furan-2-yl)pent-3-en-2-one |

InChI |

InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3 |

InChI Key |

JXBNWSXFXIUPHP-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CO1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

The most direct and widely studied method for the synthesis of 3-(2-Furanyl)-3-penten-2-one is the base-catalyzed Aldol (B89426) condensation of furfural (B47365) with 2-butanone (B6335102). This reaction is of particular interest as it forms a carbon-carbon bond, extending the carbon chain of the biomass-derived furfural.

Aldol Condensation Pathways Involving Furfural and Related Aldehydes

The Aldol condensation between furfural and 2-butanone is a key reaction for producing C9 α,β-unsaturated carbonyl compounds. In this process, 2-butanone acts as the nucleophile, forming an enolate which then attacks the electrophilic carbonyl carbon of furfural. The initial product is a β-hydroxy ketone, specifically 3-hydroxy-3-(2-furanyl)pentan-2-one, which is the precursor to the target molecule.

The choice of catalyst is crucial in the Aldol condensation of furfural and 2-butanone, as it governs both the reaction rate and, importantly, the regioselectivity. Since 2-butanone is an unsymmetrical ketone, it can form two different enolates: one by deprotonation at the methyl group (C1) and another at the methylene (B1212753) group (C3). This leads to the potential formation of two different C9 isomers: a straight-chain product and a branched-chain product, respectively. The desired product, this compound, is the branched-chain isomer.

Magnesium-aluminum layered double hydroxide (B78521) (MgAl-LDH)-derived mixed oxides have emerged as highly effective catalysts for this reaction. mdpi.comresearchgate.net These materials possess both acidic and basic sites, which work in synergy to catalyze the condensation. The basic sites are responsible for the formation of the enolate ion from 2-butanone, while the Lewis acid sites can promote the subsequent dehydration of the aldol adduct. mdpi.comresearchgate.net

Studies have shown that the Mg/Al atomic ratio in the catalyst plays a significant role in its activity and selectivity. A catalyst with a 3:1 Mg:Al atomic ratio (LDO3) has been identified as particularly effective, providing the highest furfural conversion and selectivity towards the desired branched-chain C9 products. mdpi.comresearchgate.net This is attributed to its large surface area and a high concentration of medium-strength basic sites. mdpi.comresearchgate.net

The reaction conditions also have a profound impact on the regioselectivity. A higher molar ratio of 2-butanone to furfural (e.g., 5:1) has been found to favor the formation of the branched-chain C9 product. mdpi.com This is likely due to the increased concentration of the kinetically favored methylene enolate of 2-butanone. mdpi.com Optimal reaction conditions for maximizing the yield of the branched-chain isomer using an LDO3 catalyst have been reported as a 1:5 furfural to 2-butanone molar ratio, 5 wt.% catalyst loading, a reaction temperature of 120 °C, and a reaction time of 8 hours. mdpi.comresearchgate.net

| Catalyst | Mg/Al Ratio | Furfural Conversion (%) | Branched-Chain C9 Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| LDO2 | 2:1 | 55 | 75 | 80°C, 8h, Furfural:2-Butanone 1:2 |

| LDO3 | 3:1 | 63 | 77 | 120°C, 8h, Furfural:2-Butanone 1:5 |

| LDO4 | 4:1 | 58 | 76 | 80°C, 8h, Furfural:2-Butanone 1:2 |

The mechanism of the Aldol condensation between furfural and 2-butanone over a solid base catalyst involves the formation of an enolate intermediate from 2-butanone. The regioselectivity of the reaction is determined by which α-proton is abstracted.

Formation of Enolates: 2-butanone has two types of α-hydrogens, on the methyl and methylene carbons. Abstraction of a proton from the methylene group leads to the formation of the kinetic enolate, which is generally formed faster. Abstraction from the methyl group results in the thermodynamic enolate.

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of furfural to form a β-hydroxy ketone intermediate, 3-hydroxy-3-(2-furanyl)pentan-2-one.

Spectroscopic and Computational Evidence: In-situ Fourier transform infrared spectroscopy (FTIR) studies have been employed to investigate the adsorption of 2-butanone on the surface of MgAl mixed oxide catalysts. These studies suggest that at elevated temperatures, the methylene enolate of 2-butanone is the likely dominant surface intermediate. mdpi.comresearchgate.net Furthermore, Density Functional Theory (DFT) calculations support this, indicating that the formation of the methylene enolate ion is kinetically favorable on a model oxide surface like MgO(100). mdpi.comresearchgate.netchula.ac.th

The proposed reaction pathway for the formation of the branched-chain C9 product is as follows:

Adsorption of 2-butanone onto a basic site of the catalyst.

Abstraction of a proton from the methylene group to form the corresponding enolate.

Nucleophilic attack of the enolate on the carbonyl group of furfural to form the aldol addition product, 3-hydroxy-3-(2-furanyl)pentan-2-one.

Dehydration of the aldol adduct to yield this compound.

Dehydration Reactions for Formation of the α,β-Unsaturated Ketone Moiety

The final step in the synthesis of this compound is the dehydration of the initially formed aldol adduct, 3-hydroxy-3-(2-furanyl)pentan-2-one. This elimination reaction introduces the carbon-carbon double bond, resulting in the conjugated α,β-unsaturated ketone system.

In the context of using bifunctional catalysts like MgAl-LDH-derived mixed oxides, the dehydration of the β-hydroxy ketone can occur in the same reaction vessel as the Aldol condensation. The Lewis acidic sites present on the catalyst are believed to promote this dehydration step. mdpi.com The general mechanism for acid-catalyzed dehydration of an aldol product involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, and subsequent deprotonation to form the double bond. The formation of the conjugated system provides a thermodynamic driving force for this reaction.

While specific, isolated acid-catalyzed dehydration protocols for 3-hydroxy-3-(2-furanyl)pentan-2-one are not extensively detailed in the literature, the principles are well-established. The reaction conditions that favor the Aldol condensation over MgAl mixed oxides (e.g., 120 °C) are also sufficient to induce dehydration, leading to the direct formation of the α,β-unsaturated ketone. mdpi.com

Thermal dehydration is another potential method for converting the aldol adduct to the α,β-unsaturated ketone. This typically involves heating the isolated β-hydroxy ketone, often in the presence of a dehydrating agent or a catalyst. In many Aldol condensation reactions, simply heating the reaction mixture is sufficient to cause dehydration, especially when the resulting product is a stable, conjugated system. libretexts.org

For the synthesis of this compound, the dehydration appears to proceed readily under the conditions of the Aldol condensation itself, suggesting that elevated temperatures contribute to the elimination of water. mdpi.com Specific studies focusing solely on the thermal dehydration of 3-hydroxy-3-(2-furanyl)pentan-2-one are not prominent in the literature, as the one-pot condensation-dehydration approach is generally more efficient.

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | MgAl-LDH derived mixed oxide (LDO3) | mdpi.comresearchgate.net |

| Furfural:2-Butanone Molar Ratio | 1:5 | mdpi.com |

| Catalyst Loading | 5 wt.% | mdpi.comresearchgate.net |

| Reaction Temperature | 120 °C | mdpi.comresearchgate.net |

| Reaction Time | 8 hours | mdpi.comresearchgate.net |

Friedel-Crafts Acylation or Related Alkylation/Acylation Strategies of Furan (B31954) Derivatives with Pentenone Precursors

The synthesis of furan-containing ketones often employs electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being a cornerstone method. researchgate.neteurekaselect.com This reaction involves the introduction of an acyl group onto the furan ring, typically using an acyl halide or an acid anhydride (B1165640) as the acylating agent in the presence of a catalyst. google.comnowgonggirlscollege.co.in While direct acylation of furan with a pentenone-derived precursor to form this compound is not a standard one-step procedure, the principles of Friedel-Crafts chemistry are fundamental to creating the core 2-acyl furan structure, which can serve as a key intermediate.

The furan ring is highly reactive towards electrophiles but is also sensitive to the strong acids typically used in Friedel-Crafts reactions, which can lead to polymerization and resinification. nowgonggirlscollege.co.in Consequently, the selection of appropriate catalytic systems and reaction conditions is critical to achieving desired products. The reaction generally proceeds by generating a highly electrophilic acylium ion from the acylating agent and the catalyst, which then attacks the electron-rich furan ring.

The choice of catalyst is paramount in the acylation of sensitive heterocyclic compounds like furan. Traditional Lewis acid catalysts, while effective for many aromatic systems, often present challenges.

Traditional Lewis Acids : Strong Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and ferric chloride (FeCl₃) have been used for furan acylation. google.com However, their high reactivity can lead to the formation of stable complexes with the resulting ketone product, which decreases yield and necessitates using the catalyst in stoichiometric amounts. google.com Furthermore, their strong acidity can easily promote the polymerization of the furan ring. nowgonggirlscollege.co.in

Milder Lewis Acids : To mitigate these issues, milder catalysts are preferred. Boron trifluoride (BF₃) has been identified as a particularly effective catalyst for furan acylation, capable of promoting the reaction smoothly even in small, catalytic quantities, which is a distinct advantage over catalysts that are consumed by complexation. google.com

Heterogeneous Catalysts : Modern green chemistry principles have driven the development of solid acid catalysts, which offer benefits such as easier separation, reduced waste, and potential for regeneration and reuse. Zeolites, with their well-defined pore structures and tunable acidity, have been explored for furan acylation. upenn.edu Other promising heterogeneous systems include mesoporous aluminosilicates like Al-MCM-41 and supported heteropoly acids, such as chromium-exchanged dodecatungstophosphoric acid on a K-10 clay support, which has demonstrated high conversion and selectivity for the acylation of furan with acetic anhydride. researchgate.netosti.gov

Below is a table summarizing various catalytic systems used for the acylation of furan and its derivatives.

| Catalyst Type | Specific Example(s) | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, SnCl₄, FeCl₃ | High reactivity | Causes polymerization, requires stoichiometric amounts, product complexation | google.com |

| Milder Lewis Acids | Boron Trifluoride (BF₃) | Effective in small catalytic amounts, fewer side reactions | Can still be sensitive to moisture | google.com |

| Zeolites | H-ZSM-5, H-BEA | Shape selectivity, reusable, solid catalyst | Potential for diffusion limitations, requires specific reaction conditions | upenn.eduacs.org |

| Mesoporous Silicates | Al-MCM-41 | High surface area, accommodates larger molecules | Lower acidity compared to some zeolites | osti.gov |

| Heteropoly Acids | Cr-exchanged Dodecatungstophosphoric Acid on K-10 | High acidity and selectivity, reusable | Can be thermally sensitive | researchgate.net |

| Metal Oxides | ZrO₂ | Solid acid, stable | Can have lower activity compared to stronger acids | upenn.edu |

In the electrophilic substitution of furan, the position of the incoming substituent is dictated by the electronic properties of the ring. The furan ring is an aromatic system where the oxygen heteroatom participates in the π-electron cloud.

The acylation of unsubstituted furan exhibits a very high degree of regioselectivity, with the reaction occurring almost exclusively at the 2-position (the α-carbon adjacent to the oxygen). This preference is a result of the superior stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the oxygen, which can effectively stabilize the charge through resonance. In contrast, attack at the C3 position (β-carbon) results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms, without direct resonance stabilization from the oxygen atom.

This inherent electronic preference means that direct Friedel-Crafts acylation of furan with an appropriate acylating agent will reliably produce a 2-acyl furan. researchgate.netnowgonggirlscollege.co.in If both α-positions (C2 and C5) are available, a mixture might be possible, but the monosubstituted product is typically the 2-acyl furan. If the 2-position is already occupied by a substituent, the acylation will then be directed to the other available α-position (C5). osti.gov Achieving substitution at the β-positions (C3 or C4) through direct Friedel-Crafts acylation is generally not feasible and requires more complex, multi-step synthetic strategies involving directing groups or starting from a pre-functionalized furan ring. acs.org

Indirect and Biomass-Derived Synthesis Pathways

Pyrolysis represents a key thermochemical platform for converting lignocellulosic biomass into liquid fuels and valuable chemicals. asabe.org This process involves the thermal decomposition of organic materials at elevated temperatures in the absence of an oxidizing agent. asabe.org Fast pyrolysis, characterized by high heating rates and short vapor residence times, is specifically designed to maximize the yield of the liquid product, known as bio-oil. asabe.orgtorvergata.it

Bio-oil is a highly complex mixture, containing water and hundreds of different organic compounds derived from the depolymerization and fragmentation of the primary biomass components: cellulose, hemicellulose, and lignin. mdpi.comresearchgate.net The composition of bio-oil includes a wide array of chemical families, such as alcohols, aldehydes, ketones, carboxylic acids, phenols, and a significant fraction of furan derivatives. mdpi.comjree.ir Compounds like furfural (from hemicellulose) and 5-hydroxymethylfurfural (B1680220) (from cellulose) are common platform chemicals found in bio-oil. rsc.org While this compound is not typically identified as a primary product of pyrolysis, the bio-oil contains the necessary chemical precursors—namely furanics and ketones—that could potentially react under certain conditions to form such larger molecules.

The pyrolysis of lignocellulosic biomass yields three primary product streams: a liquid fraction (bio-oil), a solid residue (biochar), and a non-condensable gas fraction (syngas). asabe.org The distribution and composition of these products are highly dependent on both the feedstock and the process conditions.

Common Pyrolytic Products from Lignocellulosic Biomass

| Biomass Component | Primary Pyrolysis Products | Reference(s) |

|---|---|---|

| Hemicellulose | Furfural, Acetic Acid, other furanics and light oxygenates | researchgate.net |

| Cellulose | Levoglucosan, 5-Hydroxymethylfurfural (5-HMF), other furanics, light oxygenates | rsc.orgnih.gov |

| Lignin | Phenols, Guaiacols, Syringols, other phenolic compounds | researchgate.netdoaj.org |

Optimizing the yield of a specific chemical class, such as furan derivatives, requires careful control over the pyrolysis process. Key parameters influencing product yields include:

Temperature : Lower temperatures (around 500 °C) in fast pyrolysis tend to favor the production of bio-oil. torvergata.it Higher temperatures can lead to secondary cracking of vapors, increasing the yield of gaseous products. rsc.org

Heating Rate : High heating rates are crucial for maximizing liquid yields by rapidly breaking down biomass polymers while minimizing char formation. asabe.org

Vapor Residence Time : Short residence times (typically < 2 seconds) are essential to quickly remove pyrolysis vapors from the hot reactor zone, preventing secondary reactions that degrade the desired liquid products into gas and char. asabe.orgtorvergata.it

Feedstock Properties : The initial composition of the biomass, including its carbon and moisture content, significantly impacts the final product distribution. nih.gov

Catalysis : The use of catalysts in the pyrolysis process (catalytic pyrolysis) can selectively promote the formation of certain products. For instance, acidic catalysts like zeolites can be used to deoxygenate the bio-oil and increase the yield of aromatic hydrocarbons or specific furan derivatives. researchgate.net

Effect of Process Parameters on Pyrolysis Product Yields

| Parameter | Condition to Maximize Bio-oil Yield | Reference(s) |

|---|---|---|

| Temperature | Moderate (~500 °C) | torvergata.it |

| Heating Rate | High | asabe.org |

| Vapor Residence Time | Short (< 2 s) | asabe.org |

The recovery of a specific chemical compound from the complex bio-oil matrix is a significant downstream processing challenge. A multi-step fractionation and purification strategy is required to isolate target molecules.

Vacuum Distillation : As an initial step, vacuum distillation can be used to separate the bio-oil into different fractions based on boiling points. This can help to remove water and lighter volatile compounds, concentrating the heavier, more valuable chemicals. jree.ircivilica.com

Liquid-Liquid Extraction (LLE) : This is a powerful technique for separating compounds based on their solubility in different immiscible liquid phases. By selecting an appropriate solvent, specific chemical families can be selectively extracted from the bio-oil. jree.ircivilica.com For example, basic solutions can be used to extract acidic compounds like phenols, while specialized solvents, including novel green solvents like deep eutectic solvents (DESs), have shown high efficiency for extracting phenolics and other polar compounds. mdpi.com

Acid-Alkali Precipitation : This chemical method is highly effective for separating acidic and basic compounds. By adjusting the pH of the bio-oil or its aqueous fractions, acidic components (like phenols and carboxylic acids) can be converted into their salts and extracted into an aqueous phase, and then re-precipitated by neutralization. jree.ircivilica.com

Chromatography : For final purification to obtain a single, high-purity compound, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are typically employed, particularly at the laboratory or for high-value specialty chemicals.

This integrated approach allows for the systematic fractionation of bio-oil, enabling the isolation of valuable chemical fractions, from which a target compound like this compound or its precursors could be further purified. jree.ircivilica.com

Chemical Modification of Pre-existing Furan or Pentenone Scaffolds

The modification of existing molecular frameworks is a cornerstone of efficient organic synthesis. For this compound, this involves starting with either a furan derivative, such as 2-acetylfuran (B1664036) or 2-furancarboxaldehyde, and constructing the pentenone side chain, or beginning with a pentenone derivative and introducing the furan ring. These approaches rely on a toolkit of well-established organic reactions to perform the necessary transformations.

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a process that converts one functional group into another. wikipedia.org This strategy is pivotal when a desired functional group is not present in the starting material or when its reactivity needs to be altered for a subsequent reaction. In the context of synthesizing this compound from a furan scaffold like 2-acetylfuran, olefination reactions are a primary tool.

One of the most prominent olefination methods is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com To synthesize this compound from 2-acetylfuran, the corresponding phosphonium ylide would be derived from ethyltriphenylphosphonium bromide. The ylide, generated by treatment with a strong base, would then react with 2-acetylfuran to form the desired double bond.

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.comorganic-chemistry.org This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide, often leading to cleaner reactions and easier purification. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is its propensity to form the (E)-alkene with high stereoselectivity, which is often the desired isomer in α,β-unsaturated systems. nrochemistry.comalfa-chemistry.com The synthesis would involve the reaction of 2-acetylfuran with the anion of diethyl ethylphosphonate.

| Reaction | Furan Precursor | Reagent | Base | Typical Solvent | Product |

| Wittig Reaction | 2-Acetylfuran | Ethyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (B95107) (THF) | This compound |

| Horner-Wadsworth-Emmons | 2-Acetylfuran | Diethyl ethylphosphonate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

Another powerful FGI strategy involves the aldol condensation . This reaction can be employed to form the carbon-carbon bond and the α,β-unsaturated system in a single step. For instance, the condensation of furfural (2-furancarboxaldehyde) with 2-butanone under basic or acidic conditions could potentially yield the target compound, although control of regioselectivity and prevention of self-condensation of the ketone are important considerations. researchgate.netrsc.orgosti.gov

Cross-coupling reactions represent a more modern approach to FGI. Palladium-catalyzed reactions, for example, could be used to couple a furan-containing organometallic reagent with a suitable pentenone precursor bearing a leaving group (e.g., a halide or triflate) at the 3-position. mdpi.comsci-hub.seshef.ac.ukresearchgate.netrsc.org This method offers a high degree of control over the formation of the carbon-carbon bond.

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Carbonyl Functionality

As an α,β-unsaturated ketone, 3-(2-Furanyl)-3-penten-2-one possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon of the double bond (C-4). Reactions at the carbonyl carbon are termed direct or 1,2-additions, while reactions at the β-carbon are known as conjugate or 1,4-additions. The regiochemical outcome of a nucleophilic attack is largely governed by the nature of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, whereas the β-carbon is a "soft" center. Consequently, "hard" nucleophiles preferentially undergo 1,2-addition, while "soft" nucleophiles favor 1,4-addition.

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral intermediate. ucalgary.ca

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. msu.edulumenlearning.com These reagents are considered hard nucleophiles and, therefore, overwhelmingly favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. libretexts.org Research on the reactions between various alkyl 2-furyl ketones and Grignard reagents has shown that steric factors can influence the reaction pathway. For instance, the reaction with methylmagnesium iodide results exclusively in 1,2-addition products. However, as the steric bulk of the Grignard reagent or the ketone's substituents increases, the potential for competing conjugate addition (1,4- and 1,6-addition involving the furan (B31954) ring) rises. actachemscand.org

Hydride-based reducing agents also exhibit regioselectivity based on their hardness. Lithium aluminum hydride (LiAlH₄) is a hard source of hydride ions (H⁻) and reliably reduces α,β-unsaturated ketones to the corresponding allylic alcohol via 1,2-addition. khanacademy.org Sodium borohydride (B1222165) (NaBH₄), being a milder and softer reducing agent, can yield a mixture of 1,2- and 1,4-addition products, although 1,2-addition often predominates under standard reaction conditions. nih.gov

| Reagent Type | Specific Reagent | Nucleophile Hardness | Predominant Pathway | Resulting Functional Group |

|---|---|---|---|---|

| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Hard | 1,2-Addition | Tertiary Alcohol |

| Organometallic | Organolithium Reagents (e.g., CH₃Li) | Hard | 1,2-Addition | Tertiary Alcohol |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Hard | 1,2-Addition | Secondary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Borderline/Soft | 1,2-Addition (often with competing 1,4-addition) | Secondary Alcohol |

The direct addition of organometallic reagents or hydrides to the carbonyl group of this compound results in the formation of alcohols after an acidic workup. ucalgary.calibretexts.org

Reaction with Organometallic Reagents : The addition of a Grignard or organolithium reagent (R'-M) yields a tertiary allylic alcohol. The incoming R' group forms a new carbon-carbon bond at the former carbonyl carbon.

Reaction with Hydride Reagents : Reduction with LiAlH₄ or NaBH₄ introduces a hydride to the carbonyl carbon, producing a secondary allylic alcohol.

These transformations effectively convert the ketone functionality into an alcohol while preserving the furan ring and the adjacent double bond.

Condensation reactions at the carbonyl carbon involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. These reactions are fundamental for synthesizing derivatives such as imines and acetals.

The reaction of this compound with a primary amine (R-NH₂) under acidic catalysis is expected to yield an α,β-unsaturated imine. The reaction proceeds through a 1,2-addition mechanism. worktribe.com The amine nitrogen attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine). In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. researchgate.net For most α,β-unsaturated aldehydes and ketones, the formation of the imine via this 1,2-addition-elimination pathway is kinetically favored over the competing 1,4-conjugate addition of the amine. worktribe.comresearchgate.net

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Reactivity of the Alkene Moiety

The alkene portion of this compound is the primary site for several important classes of chemical transformations, including electrophilic additions and cycloaddition reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent acetyl group.

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-system of the alkene. In this reaction, the π bond is broken, and two new σ bonds are formed. For an α,β-unsaturated ketone like this compound, the reaction can proceed via different pathways, primarily dictated by the stability of the intermediate carbocation.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene in this compound is expected to follow Markovnikov's rule. This rule states that the proton (H+) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In this specific molecule, the initial protonation can occur at either carbon of the double bond. Protonation at the carbon adjacent to the furan ring would place a positive charge on the carbon adjacent to the carbonyl group. This carbocation is destabilized by the electron-withdrawing inductive effect of the carbonyl oxygen. Conversely, protonation at the carbon of the ethyl group would generate a carbocation on the carbon bearing the furan ring. This carbocation is stabilized by resonance with the adjacent furan ring. Therefore, the reaction proceeds through the more stable, furan-stabilized carbocation, with the halide ion subsequently attacking this electrophilic center.

An important consideration is the possibility of 1,4-conjugate addition. Due to the conjugated system, the initial protonation might occur at the carbonyl oxygen, followed by the attack of the halide at the terminal carbon of the double bond. The resulting enol would then tautomerize to the more stable keto form. The dominant pathway (1,2-addition vs. 1,4-addition) depends on the specific reaction conditions and the nature of the hydrogen halide.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate. The π electrons of the alkene attack one halogen atom, displacing a halide ion and forming a three-membered ring. The displaced halide ion then attacks this intermediate from the side opposite to the ring (anti-addition) to open it, resulting in the formation of a vicinal dihalide. This anti-addition mechanism has significant stereochemical consequences.

The stereochemical outcome of electrophilic additions to this compound is a critical aspect of its reactivity.

In hydrohalogenation, the reaction proceeds through a planar carbocation intermediate. Because this intermediate is flat, the subsequent nucleophilic attack by the halide ion can occur from either face (top or bottom) with roughly equal probability. If the addition reaction creates a new stereocenter and no other stereocenters are present in the molecule, a racemic mixture of two enantiomers will be formed.

In the case of halogenation, the mechanism involves a cyclic halonium ion. The subsequent backside attack by the halide ion dictates an anti-addition stereochemistry. This means the two halogen atoms add to opposite faces of the original double bond. The specific stereoisomers formed (enantiomers or diastereomers) will depend on the configuration of the starting alkene and the symmetry of the resulting product.

Table 1: Predicted Stereochemical Outcomes of Addition Reactions

| Reaction Type | Intermediate | Stereoselectivity | Typical Product |

|---|---|---|---|

| Hydrohalogenation (e.g., + HBr) | Planar Carbocation | Non-stereoselective | Racemic mixture of enantiomers (if a new stereocenter is formed) |

| Halogenation (e.g., + Br₂) | Cyclic Bromonium Ion | Anti-addition | Diastereomers with anti-stereochemistry |

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds in a single step. The alkene moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a six-membered ring. wikipedia.org The reactivity of this reaction is governed by frontier molecular orbital (FMO) theory. A normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

The alkene in this compound is conjugated to a carbonyl group, which is a strong electron-withdrawing group. This electronic feature makes the compound an excellent dienophile. organic-chemistry.orgyoutube.com It will readily react with electron-rich dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene, to form cyclohexene (B86901) derivatives.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, the reaction typically favors the formation of the endo product over the exo product due to favorable secondary orbital interactions in the transition state. wikipedia.orgchemistrysteps.com

A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, occurs between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to yield a five-membered heterocyclic ring. wikipedia.org The alkene in this compound, being electron-deficient, serves as an effective dipolarophile in these reactions. wikipedia.org

Common 1,3-dipoles that can react with this compound include:

Nitrones: React to form isoxazolidines. wikipedia.orgorganicreactions.org The reaction is a concerted, pericyclic process, and its regioselectivity is controlled by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org

Azomethine Ylides: Lead to the formation of pyrrolidine (B122466) rings.

Nitrile Oxides: Produce isoxazolines.

Azides: Result in the formation of triazolines, which can subsequently lose N₂ to form other products.

Computational studies on the [3+2] cycloaddition between a similar compound, 1-(furan-2-yl)-N-phenylmethanimine oxide (a furan-containing 1,3-dipole), and styrene (B11656) (a dipolarophile) have shown that the reaction proceeds through a one-step, asynchronous mechanism. rsc.org The analysis indicated that the meta-endo isomer was the most favored product both kinetically and thermodynamically. rsc.org This type of detailed mechanistic understanding allows for the prediction of product distribution in related systems.

Table 2: Research Findings on an Analogous [3+2] Cycloaddition Reaction

| Reactants | Reaction Type | Key Findings | Predicted Major Product | Source |

|---|---|---|---|---|

| 1-(furan-2-yl)-N-phenylmethanimine oxide and styrene | [3+2] Cycloaddition | Proceeds via a non-polar, one-step, asynchronous mechanism. | Meta-endo isomer (both kinetically and thermodynamically favored) | rsc.org |

These findings suggest that the [3+2] cycloaddition of this compound with various 1,3-dipoles would be a highly effective and selective method for constructing complex, five-membered heterocyclic systems.

Cycloaddition Reactions

[3+2] Cycloaddition Reactions with Dipoles

Mechanistic Investigations of Selectivity (Regio-, Stereo-)

The selectivity observed in reactions involving this compound is governed by the interplay of electronic effects, steric hindrance, and reaction conditions. In cycloaddition reactions, for instance, the furan ring can act as a diene. The regioselectivity of such reactions is influenced by the electronic nature of both the furan derivative and the reacting dienophile. Theoretical studies on related furan derivatives using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) have shown that the distribution of electron density and the energies of frontier molecular orbitals are key predictors of reaction outcomes. researchgate.netnih.govrsc.orgnih.gov

For this compound, the pentenone substituent at the 2-position of the furan ring exerts a significant electronic influence. This can affect the regioselectivity of reactions like electrophilic substitution on the furan ring or cycloadditions. For example, in [3+2] cycloaddition reactions involving furan-imine oxides, the formation of specific regioisomers (e.g., meta-endo) can be strongly favored both thermodynamically and kinetically. rsc.org The stereoselectivity, particularly the preference for endo versus exo products in Diels-Alder reactions, is often under thermodynamic control due to the low stability of the initial adducts, which allows for retro-Diels-Alder reactions and equilibration to the more stable isomer. researchgate.net

Interactive Table: Factors Influencing Reaction Selectivity

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example Reaction Type |

| Electronic Effects | Governed by matching the electron-rich and electron-poor sites of reactants; predicted by Frontier Molecular Orbitals (FMO). | Can influence the orientation of reactants in the transition state (e.g., secondary orbital interactions favoring endo products). | Diels-Alder, [3+2] Cycloaddition |

| Steric Hindrance | Favors attack at the less hindered position of the molecule. | Can disfavor the formation of sterically crowded isomers, sometimes overriding electronic preferences. | Nucleophilic Addition, Electrophilic Substitution |

| Catalyst/Reagent | Can direct the reaction to a specific site through coordination. d-nb.info | Chiral catalysts can induce the formation of one enantiomer over another. | Asymmetric Synthesis, Metal-Catalyzed Cross-Coupling |

| Thermodynamic vs. Kinetic Control | Under kinetic control, the product that forms fastest predominates. Under thermodynamic control, the most stable product is favored. researchgate.net | The endo product is often the kinetic product in Diels-Alder reactions, while the exo is thermodynamically more stable. researchgate.net | Diels-Alder Reaction |

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of reactions involving this compound are highly sensitive to solvent and temperature. The solvent can influence reaction rates through polarity, hydrogen bonding capabilities, and the hydrophobic effect. For Diels-Alder reactions involving furan derivatives, a significant rate acceleration is often observed in water compared to organic solvents. researchgate.net This can be attributed to the hydrophobic effect, which forces the nonpolar reactants together, and hydrogen bonding, which can stabilize the transition state.

Interactive Table: Solvent and Temperature Effects on Kinetics

| Parameter | Effect on Reaction Rate | Effect on Equilibrium | General Principle |

| Solvent Polarity | Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through polar mechanisms. mdpi.com | Can shift the equilibrium by preferentially solvating products or reactants. | Solvation Effects |

| Hydrogen Bonding | Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors, stabilizing transition states and accelerating reactions. researchgate.net | Can influence the relative stability of products and reactants. | Specific Solvation |

| Temperature Increase | Increases the rate of both forward and reverse reactions by providing more kinetic energy to overcome the activation barrier (Arrhenius equation). nih.gov | For exothermic, reversible reactions (like many furan Diels-Alder reactions), an increase in temperature shifts the equilibrium toward the reactants (Le Chatelier's principle). nih.gov | Thermodynamics & Kinetics |

Reactivity of the Furan Ring

Electrophilic Aromatic Substitution Potentials

The furan ring is a π-electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. ucalgary.ca The oxygen atom's lone pair of electrons are delocalized into the ring, increasing its nucleophilicity. pearson.com This enhanced reactivity allows EAS reactions to occur under milder conditions.

Substitution on the furan ring preferentially occurs at the C2 (α) position. chemicalbook.com This regioselectivity is due to the greater stability of the carbocation intermediate formed when the electrophile attacks the C2 position. The positive charge in this intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom. chemicalbook.comquora.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two significant resonance structures. chemicalbook.com For this compound, the primary site for electrophilic attack would therefore be the C5 position, which is the other unsubstituted α-position on the furan ring.

Oxidation and Reduction of the Furan Moiety

The furan moiety is susceptible to both oxidation and reduction. The oxidation of furans can proceed through various pathways depending on the oxidant and reaction conditions. researchgate.net For instance, photo-sensitized oxygenation can lead to the formation of furan-3(2H)-ones via an intermediate open-chain enetrione. rsc.org More aggressive oxidation, such as with vanadium(V) oxide, can cause ring-opening to yield maleic anhydride (B1165640). researchgate.net The oxidation of furan rings can also be a key step in synthetic methodologies, where the furan acts as a "caged electrophile" that is unmasked upon oxidation to react with nucleophiles. tcichemicals.com

Reduction of the furan ring typically occurs via hydrogenation. This process sequentially yields dihydrofurans and, upon complete saturation, tetrahydrofurans. wikipedia.org

Ring-Opening and Rearrangement Reactions

The furan ring can undergo a variety of ring-opening and rearrangement reactions, making it a versatile building block in organic synthesis. mdpi.com Acid- or metal-catalyzed reactions can promote ring-opening to form 1,4-dicarbonyl compounds. rsc.org

Rearrangement reactions are also common. The Achmatowicz reaction, for example, is a well-known transformation where furans are converted into dihydropyran compounds. wikipedia.org Another significant transformation is the hydrogenative ring-rearrangement of furan derivatives like furfural (B47365) into cyclopentanone, a reaction that proceeds through a furan ring rearrangement catalyzed by Lewis acids. mdpi.com Such rearrangements can be used to perform ring expansion, converting the five-membered furan ring into a six-membered ring or rearranging it into a different five-membered carbocyclic ring. libretexts.org

Oxidation and Reduction Processes of the Compound

Oxidation of the molecule can occur at either the furan ring or the pentenone system. As discussed, oxidation of the furan ring can lead to dearomatization or ring-opening. researchgate.net The α,β-unsaturated ketone moiety is also prone to oxidation. Studies on the OH-radical-initiated oxidation of 3-penten-2-one (B1195949) have shown that the reaction proceeds with a high rate coefficient, leading to products such as acetaldehyde, methyl glyoxal, and 2-hydroxypropanal. copernicus.orgcopernicus.org In the context of this compound, oxidation could therefore yield a complex mixture of products resulting from attack at either the ring or the side chain.

Reduction of the compound can also be directed to one of several functional groups. The carbonyl group can be reduced to a secondary alcohol. The conjugated C=C double bond can be reduced, either selectively or in conjunction with the carbonyl group, depending on the reducing agent (e.g., catalytic hydrogenation vs. hydride reagents). Finally, the furan ring itself can be hydrogenated to dihydrofuran and tetrahydrofuran (B95107) derivatives, typically under more forcing conditions. wikipedia.org

Interactive Table: Potential Redox Products of this compound

| Reaction Type | Reactive Site | Potential Product(s) |

| Oxidation | Furan Ring | Maleic anhydride derivatives (ring-opening) researchgate.net, Furanone derivatives (dearomatization) rsc.org |

| Oxidation | Pentenone C=C bond | Epoxides, Diols, or oxidative cleavage products (e.g., acetaldehyde, methyl glyoxal) copernicus.org |

| Reduction | Ketone C=O group | 3-(2-Furanyl)-3-penten-2-ol |

| Reduction | Pentenone C=C bond | 3-(2-Furanyl)-pentan-2-one |

| Reduction | Furan Ring | 3-(Tetrahydro-2-furanyl)-3-penten-2-one wikipedia.org |

| Full Reduction | All sites | 3-(Tetrahydro-2-furanyl)-pentan-2-ol |

Selective Reduction of Carbonyl and Olefinic Bonds

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible groups in conjugation: the carbonyl (C=O) and the olefinic (C=C) bonds. The choice of reducing agent and reaction conditions determines which bond is reduced.

1,2-Reduction (Carbonyl Reduction): The selective reduction of the carbonyl group to a hydroxyl group, leaving the C=C double bond intact, is a common transformation for α,β-unsaturated ketones. This can typically be achieved using hydride reagents like sodium borohydride (NaBH₄). For instance, studies on similar furyl ketones have demonstrated that reduction with NaBH₄ can proceed with high stereoselectivity. nih.gov This pathway yields 3-(2-Furanyl)-3-penten-2-ol.

1,4-Reduction (Conjugate Reduction): The selective reduction of the olefinic bond while preserving the carbonyl group is known as a conjugate or Michael reduction. This can be accomplished through catalytic hydrogenation using specific catalysts or with reagents designed for 1,4-addition. Biotransformations using certain yeast strains have proven effective in selectively hydrogenating the C=C double bond in analogous furan-containing chalcones, yielding the corresponding saturated ketone, 3-(2-Furanyl)-pentan-2-one. mdpi.com

Complete Reduction: Stronger reducing agents or more forcing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) under higher hydrogen pressure, can lead to the reduction of both the carbonyl and olefinic bonds.

Table 1: Potential Products from Selective Reduction Reactions

Oxidative Transformations to Carboxylic Acids and Other Products

The oxidative transformation of this compound can target either the furan ring or the pentenone side chain. The furan ring, in particular, is susceptible to oxidative cleavage, a reaction that can convert the heterocyclic ring into a dicarboxylic acid derivative.

One of the most effective methods for this transformation is ozonolysis. Treatment of a furan derivative with ozone (O₃), followed by an oxidative workup (e.g., with hydrogen peroxide), cleaves the ring to yield carboxylic acids. In the case of this compound, this would be expected to break the furan ring, potentially leading to more complex poly-functionalized molecules after further reaction of the side chain. Another powerful method involves oxidation with reagents like ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like sodium periodate (B1199274) (NaIO₄). This method is known to efficiently cleave the furan ring to give carboxylic acids. nih.gov Furthermore, under certain conditions, methyl ketones can be converted to carboxylic acid derivatives via oxidative cleavage of the C-C bond adjacent to the carbonyl group, analogous to the haloform reaction. nsf.gov

Radical-Initiated Reactions

Hydroxyl-Radical Initiated Oxidation Pathways

The atmospheric oxidation of furan and its derivatives is primarily initiated by reaction with the hydroxyl (OH) radical during the daytime. acs.orgwhiterose.ac.ukcopernicus.org For furan-containing compounds, the dominant initial pathway is the electrophilic addition of the OH radical to the furan ring, typically at the C2 or C5 positions, as these are the most electron-rich. acs.orgresearchgate.net This addition forms a chemically activated hydroxy-furan adduct radical.

This adduct has two primary fates:

Ring-Retaining Pathway: The radical can be stabilized by collision and subsequently react with molecular oxygen (O₂). This leads to the formation of ring-retaining products such as 5-hydroxy-2-furanone compounds. researchgate.net

Ring-Opening Pathway: The chemically activated adduct can undergo rapid isomerization, leading to the cleavage of a C-O bond in the ring. This ring-opening pathway forms unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net

For this compound, the OH radical could also potentially add to the C=C bond of the pentenone side chain or abstract a hydrogen atom, but addition to the furan ring is expected to be a major reaction channel based on studies of similar molecules. whiterose.ac.uk The specific products would be complex due to the substituted nature of the molecule.

Atmospheric Degradation Mechanisms

The atmospheric lifetime and degradation of this compound are governed by its reactions with key atmospheric oxidants, including OH radicals (daytime), nitrate (B79036) radicals (NO₃, nighttime), and ozone (O₃). acs.orgacs.org The high reactivity of the furan ring towards these oxidants suggests a relatively short atmospheric lifetime. whiterose.ac.uknih.gov

Direct photolysis involves the degradation of a molecule upon absorbing light. For this compound, the chromophore is the extended conjugated system of the furyl-pentenone structure. α,β-Unsaturated ketones are known to absorb UV radiation, which can lead to photochemical reactions. nih.gov The primary photochemical processes for such compounds include E/Z (cis-trans) isomerization around the double bond and [2+2] photocycloadditions, which can lead to dimerization or reaction with other olefins. nih.govyoutube.com The n→π* transition of the carbonyl group is often responsible for the photochemical reactivity. nih.gov However, specific experimental studies detailing the photolytic degradation pathways and quantum yields for this compound are not available in the cited literature.

Hydrolysis is a chemical degradation process involving reaction with water. For a molecule to undergo significant hydrolysis under typical atmospheric or environmental conditions, it must contain a susceptible functional group, such as an ester, amide, or halide. The structure of this compound consists of ketone, alkene, and furan ether functionalities. These groups are generally stable and not prone to hydrolysis under neutral pH conditions. Therefore, hydrolytic degradation is not considered a significant atmospheric or environmental fate for this compound.

Table 2: Summary of Atmospheric Degradation Pathways ```html

Table of Compounds

Compound Name This compound 3-(2-Furanyl)-3-penten-2-ol 3-(2-Furanyl)-pentan-2-one 3-(2-Furanyl)-pentan-2-ol Sodium borohydride Palladium on carbon Ozone Ruthenium tetroxide Sodium periodate 5-hydroxy-2-furanone Furan Acetaldehyde Methyl glyoxal 2-hydroxypropanal 3-penten-2-one Sodium borohydride Gilman cuprates Ruthenium Ozonolysis Perfluoro-2-methyl-3-pentanone Hydroxycinnamaldehydes

Despite a comprehensive search for scientific literature, no computational studies specifically investigating the hydration reactions of the chemical compound this compound were found.

Therefore, the section on "," specifically subsection "3.5.2.3. Computational Studies on Hydration Reactions," cannot be provided at this time due to the absence of available research data on this topic.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-(2-Furanyl)-3-penten-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is crucial for determining its stereochemistry, specifically the configuration (E or Z) around the C3=C4 double bond. The chemical shifts and coupling constants of the vinylic proton (H4) and the ethyl group protons (H5) are key indicators.

In α,β-unsaturated systems, the relative positions of substituents significantly influence the chemical shifts of olefinic protons. For the E-isomer, where the furan (B31954) ring and the methyl group at C5 are on opposite sides of the double bond, the vinylic proton H4 is expected to be deshielded by the anisotropic effect of the carbonyl group. Conversely, in the Z-isomer, this effect would be different.

The stereochemistry is definitively assigned through Nuclear Overhauser Effect (NOE) experiments. In an NOE experiment, irradiating the protons of the methyl group at C5 (H5) would result in a spatial correlation (an enhancement of the signal) to the vinylic proton H4 if they are in close proximity, which would be characteristic of the Z-isomer. An NOE correlation between the furan proton H3' and H4 would suggest the E-isomer. The magnitude of the vicinal coupling constant between H4 and the methylene (B1212753) protons of the ethyl group can also provide stereochemical information.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (E)-3-(2-Furanyl)-3-penten-2-one (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (CH₃-C=O) | 2.2 - 2.4 | s (singlet) | - |

| H4 (=CH) | 6.8 - 7.2 | q (quartet) | ~7.0 Hz |

| H5 (CH₂-CH₃) | 1.9 - 2.1 | dq (doublet of quartets) | ~7.0, ~1.5 Hz |

| H6 (CH₂-CH₃) | 1.0 - 1.2 | t (triplet) | ~7.5 Hz |

| H3' (Furan) | 6.5 - 6.7 | dd (doublet of doublets) | ~3.5, ~1.8 Hz |

| H4' (Furan) | 6.3 - 6.5 | dd (doublet of doublets) | ~3.5, ~0.8 Hz |

| H5' (Furan) | 7.5 - 7.7 | dd (doublet of doublets) | ~1.8, ~0.8 Hz |

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the carbons of the furan ring, and the aliphatic carbons of the acetyl and ethyl groups.

The carbonyl carbon (C2) is the most deshielded, typically appearing far downfield (>195 ppm). The olefinic carbons (C3 and C4) resonate in the 120-150 ppm range, with their exact shifts influenced by the substituents. The carbons of the furan ring also appear in the aromatic/olefinic region, generally between 110 and 155 ppm. libretexts.org Aliphatic carbons of the acetyl (C1) and ethyl (C5, C6) groups appear in the upfield region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups. compoundchem.comwisc.edu)

| Carbon | Predicted δ (ppm) | Carbon Type |

| C1 | 25 - 30 | CH₃ (Acetyl) |

| C2 | 195 - 205 | C=O (Ketone) |

| C3 | 135 - 145 | C=C (Quaternary) |

| C4 | 125 - 135 | C=C (CH) |

| C5 | 15 - 20 | CH₂ (Ethyl) |

| C6 | 10 - 15 | CH₃ (Ethyl) |

| C2' | 150 - 155 | C (Furan, substituted) |

| C3' | 110 - 115 | CH (Furan) |

| C4' | 110 - 115 | CH (Furan) |

| C5' | 140 - 145 | CH (Furan) |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the vinylic proton H4 and the methylene protons H5, and between H5 and the methyl protons H6, confirming the ethyl group structure and its attachment to the double bond. It would also show correlations between the coupled protons within the furan ring (H3' to H4', and H4' to H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for H4 in the ¹H spectrum would correlate to the C4 signal in the ¹³C spectrum, and the signals for the furan protons (H3', H4', H5') would correlate to their respective carbons (C3', C4', C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is critical for connecting different spin systems and identifying quaternary carbons. Key expected correlations for this compound would include:

H1 (acetyl CH₃) to C2 (carbonyl) and C3.

H4 (vinylic CH) to C2, C3, C5, and C2' of the furan ring.

H5 (ethyl CH₂) to C3, C4, and C6.

H3' (furan) to C2', C4', C5', and C3.

Together, these 2D NMR experiments provide a robust and detailed confirmation of the entire molecular framework of this compound.

Quantum mechanical calculations have become a valuable tool for predicting NMR parameters and aiding in spectral assignment and structure verification. researchgate.net Density Functional Theory (DFT) methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate nuclear magnetic shielding tensors with high accuracy. globalresearchonline.netrsc.org

The process involves:

Building a 3D model of the candidate molecule (e.g., E and Z isomers of this compound).

Performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). researchgate.net

Calculating the NMR shielding constants for the optimized geometry using the GIAO method.

Converting the calculated shielding constants to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the calculated chemical shifts for different possible isomers or structures with the experimental data, the most likely structure can be identified. nih.gov This method is particularly powerful for distinguishing between stereoisomers where experimental data may be ambiguous. Studies on other furan derivatives and α,β-unsaturated ketones have shown excellent linear correlation between calculated and experimental ¹H and ¹³C chemical shifts, making this a reliable validation tool. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. dtu.dk

The IR and Raman spectra of this compound are expected to display several characteristic bands corresponding to its key functional groups. These spectra are often complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1660 and 1685 cm⁻¹ for the α,β-unsaturated ketone. Conjugation with the C=C double bond lowers the frequency from that of a simple aliphatic ketone (typically 1715 cm⁻¹). This vibration would also be present, though likely weaker, in the Raman spectrum.

Alkene (C=C) Stretch: The stretching vibration of the C=C double bond, conjugated with both the carbonyl group and the furan ring, is expected to appear as a medium-to-strong band in the IR spectrum around 1610-1640 cm⁻¹. This vibration often gives a strong signal in the Raman spectrum due to the polarizability of the π-system.

Furan Ring Vibrations: The furan ring has several characteristic stretching and bending modes. globalresearchonline.net Key bands include C=C stretching vibrations typically found near 1580, 1500, and 1400 cm⁻¹. A C-O-C stretching mode is also expected around 1000-1050 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the furan ring will appear above 3100 cm⁻¹. Olefinic C-H stretching will be just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be visible in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound (Note: Predicted values based on typical group frequencies for analogous structures. mdpi.com)

| Functional Group/Vibration | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Furan, Vinylic) | 3150 - 3020 | Medium-Weak | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Medium |

| C=O Stretch (Conjugated Ketone) | 1685 - 1660 | Strong | Medium-Weak |

| C=C Stretch (Conjugated Alkene) | 1640 - 1610 | Medium-Strong | Strong |

| C=C Stretch (Furan Ring) | ~1580, ~1500, ~1400 | Medium-Strong | Medium-Strong |

| C-O-C Stretch (Furan Ring) | 1050 - 1000 | Strong | Weak |

Analysis of Conjugation Effects on Vibrational Modes

The molecular structure of this compound is characterized by a conjugated π-electron system extending across the furan ring, the carbon-carbon double bond, and the carbonyl group. This conjugation significantly influences the vibrational modes of the molecule, which can be observed using infrared (IR) and Raman spectroscopy.

The delocalization of π-electrons leads to a decrease in the bond order of the C=C and C=O double bonds and an increase in the bond order of the intervening single bonds. This effect results in predictable shifts in their characteristic vibrational frequencies. researchgate.net

C=O Stretching Vibration: In unconjugated ketones, the carbonyl (C=O) stretching frequency typically appears in the range of 1715-1735 cm⁻¹. For this compound, due to conjugation, this band is expected to shift to a lower wavenumber, generally appearing in the 1650-1700 cm⁻¹ region. This red shift is a hallmark of conjugation, indicating a weakening of the carbonyl bond.

C=C Stretching Vibration: Similarly, the stretching vibration of the C=C double bond in the pentene chain, which is in conjugation with both the furan ring and the carbonyl group, will be observed at a lower frequency than that of an isolated double bond (typically 1620-1680 cm⁻¹). This band is often intense in the Raman spectrum. globalresearchonline.net

Furan Ring Vibrations: The vibrational modes of the furan ring itself are also affected. The symmetric and asymmetric stretching vibrations of the ring's C=C bonds are sensitive to substitution and conjugation. globalresearchonline.net In this compound, the electron-withdrawing nature of the pentenone substituent influences the electron distribution within the furan ring, causing shifts in its characteristic absorption bands. rsc.org

These shifts provide valuable qualitative and quantitative information about the extent of π-electron delocalization within the molecule.

Computational Prediction of Vibrational Spectra

Computational chemistry offers powerful tools for predicting and interpreting the vibrational spectra of molecules like this compound. arxiv.orgresearchgate.net Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov

The process involves:

Geometry Optimization: The first step is to calculate the molecule's lowest-energy three-dimensional structure.

Frequency Calculation: Once the geometry is optimized, a frequency analysis is performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. nih.gov

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

These computational predictions are invaluable for:

Assigning Experimental Bands: Assisting in the definitive assignment of complex experimental IR and Raman spectra, where bands may overlap. rsc.org

Visualizing Vibrational Modes: Allowing for the visualization of the atomic motions associated with each specific frequency.

Studying Isomers: Predicting the spectra for different isomers (e.g., E/Z isomers) of the molecule, aiding in their identification.

| Vibrational Mode | Typical Unconjugated Frequency (cm⁻¹) | Expected Conjugated Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C=O Stretch | 1715-1735 | 1650-1700 | Red-shifted due to π-electron delocalization. |

| C=C Stretch (alkene) | 1620-1680 | 1600-1640 | Frequency lowered by conjugation with furan and carbonyl. |

| C=C Stretch (furan ring) | ~1500-1600 | Variable | Frequencies are sensitive to the electronic effects of the substituent. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. escholarship.org This precision allows for the unambiguous determination of the elemental formula.

For this compound, the molecular formula is C₉H₁₀O₂. nist.govnist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. ruc.dk

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | nist.govnist.gov |

| Calculated Monoisotopic Mass | 150.06808 u | N/A |

| Nominal Mass | 150 u | nist.govnist.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. chemguide.co.uk The resulting mass spectrum, a plot of relative ion abundance versus m/z, serves as a molecular fingerprint.

The mass spectrum for this compound shows a molecular ion peak at m/z = 150. nist.gov The fragmentation pattern is consistent with its structure as a furan-containing α,β-unsaturated ketone. Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org

Expected fragment ions include:

[M-15]⁺ (m/z 135): Loss of a methyl radical (•CH₃) from the acetyl group.

[M-29]⁺ (m/z 121): Loss of an ethyl radical (•CH₂CH₃) from the pentene chain.

[M-43]⁺ (m/z 107): Loss of the acetyl radical (•COCH₃), a common fragmentation for methyl ketones. libretexts.org

Acylium Ions: The formation of stable acylium ions is also prominent. The peak at m/z 43 ([CH₃CO]⁺) is often a base peak or at least a very significant peak in the spectra of methyl ketones. chemguide.co.uklibretexts.org

Furan-containing Fragments: Cleavage can also yield ions containing the furan ring, such as a furyl cation or related structures.

The analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule. imreblank.ch

Coupled Techniques (e.g., GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile compounds like this compound within complex mixtures. nist.govnih.gov

In GC-MS analysis:

Separation: The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.comresearchgate.net this compound will have a specific retention time under a given set of conditions (e.g., column type, temperature program). nist.gov

Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library of known compounds (like the NIST library) or through manual interpretation of the fragmentation pattern. nist.govmendeley.com

This technique is essential for quality control, purity assessment, and the analysis of the compound in complex matrices such as food or environmental samples. nih.gov

Electronic Spectroscopy: UV/Visible (UV/Vis) Absorption

UV/Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. googleapis.com For this compound, the extended conjugated system gives rise to characteristic absorptions.

The primary electronic transition of interest is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org This is an allowed transition and typically results in a strong absorption band (a K-band). Due to the extensive conjugation involving the furan ring and the enone system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This shifts the absorption maximum (λ_max) to longer wavelengths, well into the easily accessible UV region (>200 nm). googleapis.com

A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is also expected. This transition (an R-band) occurs at a longer wavelength but with a much lower intensity compared to the π → π* transition. googleapis.com The position of these absorption maxima can be influenced by the solvent polarity.

| Transition Type | Typical Chromophore | Expected λ_max Region | Intensity (ε) |

|---|---|---|---|

| π → π* (K-band) | Conjugated enone + furan | 220-300 nm | High (>10,000) |

| n → π* (R-band) | Carbonyl group (C=O) | >300 nm | Low (10-100) |

Characterization of Conjugated Systems and Chromophores

The defining structural feature of this compound is its extended π-conjugated system, which arises from the delocalization of electrons across the furan ring, the carbon-carbon double bond, and the carbonyl group. This conjugation is the primary determinant of the molecule's electronic absorption properties and is responsible for its chromophoric nature. The furan ring, being an electron-rich aromatic heterocycle, acts as an effective electron-donating group within this system. nih.govwikipedia.org

The chromophore in this compound can be described as a donor-π-acceptor (D-π-A) type system. Here, the furan moiety serves as the electron donor, the penten-2-one backbone constitutes the π-bridge, and the carbonyl group functions as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon commonly observed in similar α,β-unsaturated ketones bearing benzofuran (B130515) moieties. researchgate.net

The electronic absorption spectra of such conjugated systems are typically characterized by intense absorption bands in the near-UV region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated system. For α,β-unsaturated ketones, these transitions often result in strong absorption of blue and green light. researchgate.net In furan-containing polycyclic aromatic compounds, the electron-rich nature of the furan unit can lead to more efficient photo-induced ICT compared to analogous systems with less electron-donating components. nih.gov

The characterization of these conjugated systems and chromophores is fundamental to understanding the molecule's potential applications in materials science, such as in the development of functional dyes and photoinitiators. researchgate.net

Computational Prediction of Electronic Transitions